REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:30]=[CH:29][C:7]([CH2:8][CH:9]2[NH:26][CH2:25][C:24](=O)[NH:23][CH2:22][CH2:21][NH:20][CH2:19][CH2:18][NH:17][CH2:16][CH2:15][NH:14][CH2:13][CH2:12][NH:11][C:10]2=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].CO>C1COCC1.O>[N+:1]([C:4]1[CH:30]=[CH:29][C:7]([CH2:8][CH:9]2[CH2:10][NH:11][CH2:12][CH2:13][NH:14][CH2:15][CH2:16][NH:17][CH2:18][CH2:19][NH:20][CH2:21][CH2:22][NH:23][CH2:24][CH2:25][NH:26]2)=[CH:6][CH:5]=1)([O-:3])=[O:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 36 hours
|
Duration
|
36 h
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in methanol (50 ml)
|
Type
|
CUSTOM
|
Details
|
gaseous HCl was bubbled through the solution
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was collected
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
to give a white powder
|
Type
|
WASH
|
Details
|
The column was eluted with water
|
Type
|
CUSTOM
|
Details
|
alkaline fractions were collected
|
Type
|
CUSTOM
|
Details
|
the water was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to give pale yellow oil
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CC2NCCNCCNCCNCCNCCNC2)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |